1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea
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Overview
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a cyclohexylurea structure
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine hydrochloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler alcohol or amine.
Mechanism of Action
The mechanism by which 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- Diethyl (Benzo[d][1,3]Dioxol-5-Yl) derivatives
Uniqueness: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(21,12-7-8-14-15(9-12)23-11-22-14)10-18-16(20)19-13-5-3-2-4-6-13/h7-9,13,21H,2-6,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNDJHAEMQEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCCCC1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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